3-Buten-1-ol, 3-methyl-, formate
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Overview
Description
3-Buten-1-ol, 3-methyl-, formate: is an organic compound with the molecular formula C6H10O2 . It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is esterified with formic acid. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Prins Reaction: One of the primary methods for synthesizing 3-methyl-3-buten-1-ol involves the Prins reaction between formaldehyde and isobutene in the presence of a catalyst like HZSM-5 and supercritical CO2.
Isomerization Reaction: Another method involves the isomerization of isoprene alcohol using a granular Raney nickel type metal alloy catalyst.
Industrial Production Methods: Industrial production of 3-methyl-3-buten-1-ol often involves large-scale Prins reactions or isomerization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-3-buten-1-ol can undergo oxidation reactions to form various aldehydes and ketones.
Substitution: It can participate in substitution reactions, especially with halogens, to form halogenated derivatives.
Condensation: This compound can react with aldehydes and ketones on silica gel or Al2O3 surfaces to form derivatives of di- and tetrahydropyrans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Condensation: Silica gel or Al2O3 surfaces are used as catalysts for condensation reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: Halogenated derivatives.
Condensation: Di- and tetrahydropyrans.
Scientific Research Applications
Chemistry: 3-methyl-3-buten-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the uptake kinetics of unsaturated alcohols into sulfuric acid solutions, which has implications for atmospheric chemistry .
Medicine: While not directly used as a drug, its derivatives are explored for potential therapeutic applications .
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action for 3-methyl-3-buten-1-ol involves its reactivity with various chemical species. For instance, in the Prins reaction, the alkaline sites of the catalyst extract the α-H on isobutene to generate olefin carbon negative ions, while supercritical CO2 activates formaldehyde to carbon positive ions . These ions then combine to form the desired product .
Comparison with Similar Compounds
3-Methyl-3-buten-1-ol: The parent compound, which is a hemiterpene alcohol.
3-Methyl-3-butenyl acetate: An ester derivative used in fragrances.
1-Butanol, 3-methyl-:
Uniqueness: 3-methyl-3-buten-1-ol, formate is unique due to its esterified form, which imparts different chemical properties and reactivity compared to its parent alcohol and other derivatives .
Properties
CAS No. |
60044-31-7 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
formic acid;3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H10O.CH2O2/c1-5(2)3-4-6;2-1-3/h6H,1,3-4H2,2H3;1H,(H,2,3) |
InChI Key |
GNPTUAKDIIAFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCO.C(=O)O |
Origin of Product |
United States |
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